4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a piperazine ring and a chromen-2-one group. The presence of these groups suggests that the compound may have interesting chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could influence its solubility and reactivity .
Scientific Research Applications
- The compound has been evaluated for its anticonvulsant properties. In vivo studies demonstrated that it provides excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in both mice and rats .
- Importantly, it did not exhibit significant toxicity, making it a promising candidate for further development .
- The compound’s crystal structure was determined, providing insights into its three-dimensional arrangement. Yellow block crystals were obtained through slow evaporation of a methanol solution .
- Some derivatives of this compound have shown potent growth inhibition properties against human cancer cell lines, with IC50 values generally below 5 μM .
- The compound has been used for detecting the carcinogenic heavy metal ion lead (Pb2+) via an electrochemical approach. A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with a conducting polymer matrix, Nafion, resulting in a sensitive and selective Pb2+ sensor .
- Related compounds (1-benzo[1,3]dioxol-5-yl-indoles) have been designed based on the activity of indoles against various cancer cell lines. These derivatives were synthesized and evaluated for their anticancer effects against prostate, pancreatic, and acute leukemia cells .
Anticonvulsant Activity
Antidepressant Activity
Crystal Structure
Antitumor Evaluation
Heavy Metal Ion Detection
Anticancer Activity
Mechanism of Action
Target of Action
Similar compounds with a piperazine derivative structure have shown good anticonvulsant activity . This suggests that the compound might interact with GABA-ergic neurotransmission in the brain .
Mode of Action
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might influenceGABA-ergic neurotransmission in the brain . This could potentially lead to an increase in inhibitory neurotransmission, thereby reducing neuronal excitability and preventing seizures.
Pharmacokinetics
Similar compounds have shown good gi absorption, bbb permeability, and are substrates for p-gp . They also inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties could potentially affect the compound’s ADME properties and its bioavailability.
Result of Action
Similar compounds have shown excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats . They also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-19(26)4-3-18-17(11-22(27)30-23(15)18)13-25-8-6-24(7-9-25)12-16-2-5-20-21(10-16)29-14-28-20/h2-5,10-11,26H,6-9,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKVTDFGSVSOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.